1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-
Overview
Description
1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- is an organic compound with the molecular formula C11H13BrOS It is a brominated derivative of propiophenone, featuring a bromine atom, a methyl group, and a methylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- can be synthesized through the bromination of 2-methyl-1-[4-(methylthio)phenyl]-1-propanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-bromo-2-methyl-1-[4-(methylthio)phenyl]propan-1-ol.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding or nucleophilic addition reactions. The methylthio group can undergo oxidation or substitution reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone: A sulfonyl derivative with different chemical properties and reactivity.
2-Bromo-4’-methylpropiophenone: A similar compound with a methyl group instead of a methylthio group on the phenyl ring.
2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone: A morpholine derivative with additional functional groups.
Uniqueness: 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- is unique due to the presence of the bromine and methylthio groups, which impart distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
2-bromo-2-methyl-1-(4-methylsulfanylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS/c1-11(2,12)10(13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRFXOJGVZTZAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)SC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466625 | |
Record name | 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88324-55-4 | |
Record name | 1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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